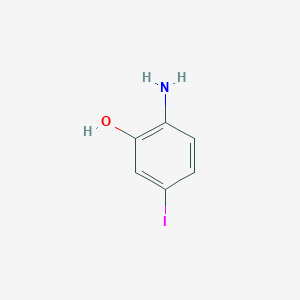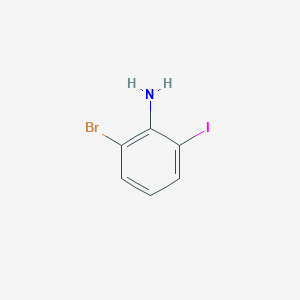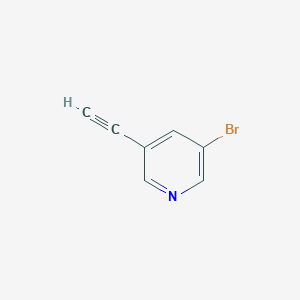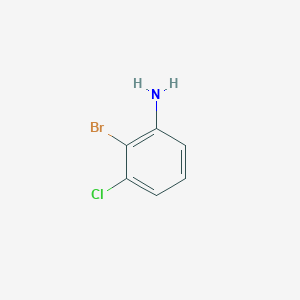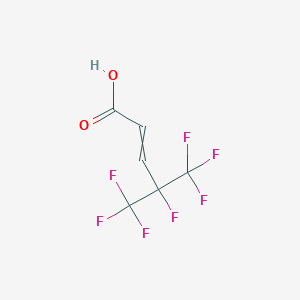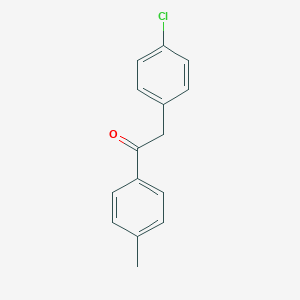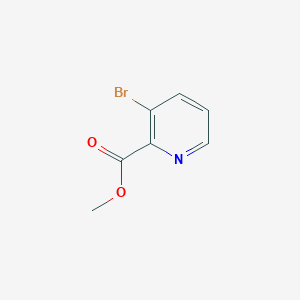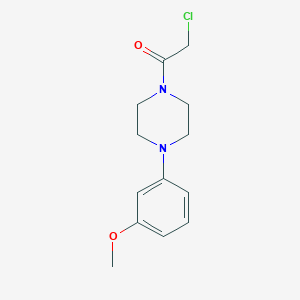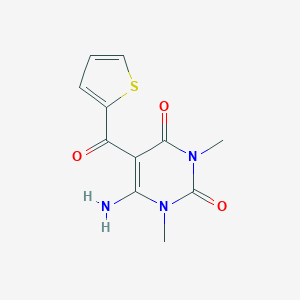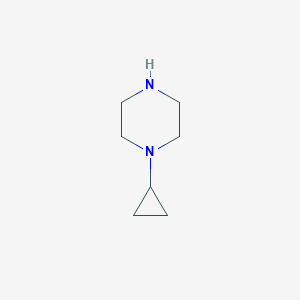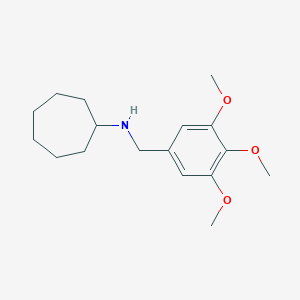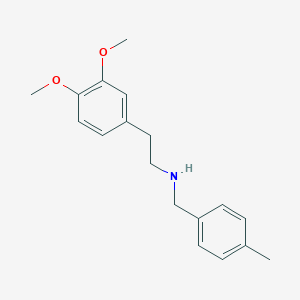![molecular formula C19H21ClN2O2S B079594 [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate CAS No. 14734-77-1](/img/structure/B79594.png)
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, also known as Promazine, is a phenothiazine derivative that belongs to the class of antipsychotic drugs. It was first synthesized in the 1950s and has since been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mechanism Of Action
The exact mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood and behavior. By blocking dopamine receptors, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia and other psychiatric disorders.
Biochemical And Physiological Effects
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It also has anticholinergic properties, which can cause dry mouth, blurred vision, and constipation. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antipsychotic drugs. It also has a well-established safety profile, with few serious side effects reported. However, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate can be difficult to work with due to its low solubility in water and other solvents. In addition, it can cause significant sedation and drowsiness, which can affect the results of behavioral experiments.
Future Directions
There are a number of future directions for the study of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate. One area of research is the development of new formulations of the drug that are more soluble and easier to work with in lab experiments. Another area of research is the investigation of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate's potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, there is ongoing research into the mechanism of action of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate, with the goal of developing new and more effective antipsychotic drugs.
Synthesis Methods
The synthesis of [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate involves the reaction of 8-chloro-10H-phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 152-154°C.
Scientific Research Applications
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been extensively studied for its antipsychotic properties. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. It has also been used in the treatment of bipolar disorder, anxiety, and depression. In addition, [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
14734-77-1 |
|---|---|
Product Name |
[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
Molecular Formula |
C19H21ClN2O2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate |
InChI |
InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI Key |
MTEDZXKJHHWMEW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C |
synonyms |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



